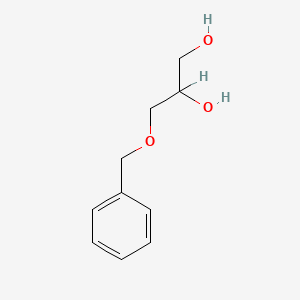
3-(ベンジルオキシ)プロパン-1,2-ジオール
概要
説明
3-(Benzyloxy)propane-1,2-diol is a chemical compound that has been widely used in scientific research for its unique properties. It is a colorless, viscous liquid that is soluble in water and other polar solvents. The compound is also known as benzyl glycidyl ether or BGE, and it has a molecular formula of C10H12O3.
科学的研究の応用
シクロプロピルベースのハンドルバーの合成
この化合物は、2,3-メチレンアミノ酸の調製のためのシクロプロピルベースのハンドルバーの合成に使用されます {svg_1}。これらのアミノ酸は、生化学および分子生物学の分野で重要です。
キラルビルディングブロック
3-(ベンジルオキシ)プロパン-1,2-ジオールは、ペトロシン類の合成のためのキラルビルディングブロックとして役立ちます {svg_2}。ペトロシン類は、有望な生物活性を示す天然物のクラスです。
3. 生物学的に重要なリン脂質アナログの合成 この化合物は、生物学的に重要なリン脂質アナログの合成にも使用されます {svg_3}。これらのアナログは、細胞膜の構造と機能を研究する上で不可欠です。
4. リガンド交換ミセル電気泳動クロマトグラフィーによるエナンチオ分離 3-(ベンジルオキシ)プロパン-1,2-ジオールは、ホウ酸アニオンを中心イオンとするリガンド交換ミセル電気泳動クロマトグラフィーによってエナンチオ分離されます {svg_4}。このプロセスは、分析化学の分野で重要です。
キャピラリー電気泳動エナンチオ分離
この化合物は、さまざまなβ-シクロデキストリン誘導体とホウ酸を用いたビシノールジオールのキャピラリー電気泳動エナンチオ分離に使用されました {svg_5}。これは、キラル化合物の分離における重要な応用です。
分子動力学シミュレーション
3-(ベンジルオキシ)プロパン-1,2-ジオールは、分子動力学シミュレーションに使用できます {svg_6}。これらのシミュレーションは、分子とその相互作用の挙動を理解する上で不可欠です。
特性
IUPAC Name |
3-phenylmethoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCIBYRXSHRIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4799-67-1 | |
| Record name | 3-(Benzyloxy)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4799-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediol, 3-benzyloxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-Benzylglycerol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(benzyloxy)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Q1: What are the advantages of using Zeolite Socony Mobil-5 (ZSM-5) as a catalyst in the synthesis of 3-(Benzyloxy)propane-1,2-diol?
A: Research indicates that ZSM-5 exhibits superior selectivity compared to other acid catalysts like sulfuric acid, heteropoly acids, and Nafion(R) in the synthesis of 3-(Benzyloxy)propane-1,2-diol from glycerol and benzyl alcohol. [] Specifically, using ZSM-5 leads to a higher yield of the desired 3-(benzyloxy)propane-1,2-diol isomer and minimizes the formation of the 2-benzyloxy isomer. [] This selectivity is crucial for downstream applications where isomeric purity is essential.
Q2: How can 3-(Benzyloxy)propane-1,2-diol be used in the synthesis of antiviral compounds?
A: 3-(Benzyloxy)propane-1,2-diol serves as a valuable chiral building block in the synthesis of (S)-HPMPA, a potent antiviral agent. [] The synthesis involves a multi-step process, starting with the selective tritylation of the primary alcohol of 3-(Benzyloxy)propane-1,2-diol. [] This is followed by alkylation, detritylation, tosylation, and coupling with sodium adeninate to afford protected (S)-HPMPA. [] Finally, global deprotection yields the target compound, (S)-HPMPA. []
Q3: What are the potential applications of 3-(Benzyloxy)propane-1,2-diol beyond antiviral synthesis?
A: While its use as a chiral building block for antiviral synthesis is prominent, [] 3-(Benzyloxy)propane-1,2-diol holds potential in various other fields. Its structure, containing both hydrophilic (hydroxyl groups) and hydrophobic (benzyl group) moieties, suggests potential applications in areas like surfactant chemistry, polymer chemistry (as a monomer or building block), and as a potential intermediate in the synthesis of other valuable chemicals. Further research is necessary to fully explore and harness these potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


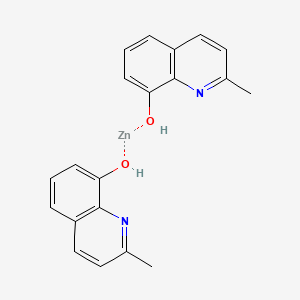

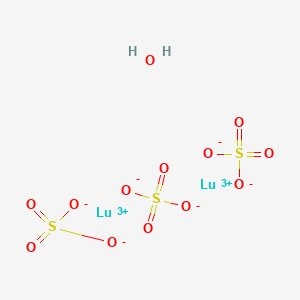
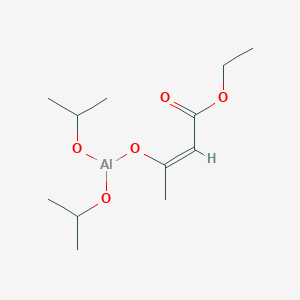
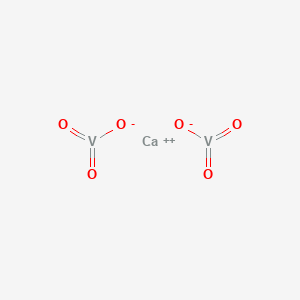
![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)
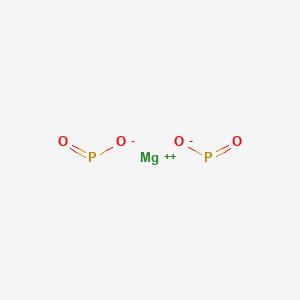
![1,3,3-Trimethyl-2-[4-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium perchlorate](/img/structure/B1143778.png)
![3-Ethyl-5-[1-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1143782.png)
